2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
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Overview
Description
2,4-Dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a chemical compound with the molecular formula C15H13NO4S2 . Its average mass is 335.398 Da and its monoisotopic mass is 335.028595 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the available sources .Scientific Research Applications
Synthesis and Chemical Properties
One study discusses 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, highlighting its synthetic potential and pharmacological possibilities. The synthesis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides primarily involves the cyclization of salicylic acid derivatives. This compound and its derivatives undergo various chemical transformations, including reactions at different centers of the heterocyclic fragment, indicating a versatile synthetic utility. The study suggests that despite the limited research, the sultone derivatives of such compounds, due to their structural similarity to the coumarin core, have been explored for anticoagulant, antimicrobial, and antitumor properties. This suggests a potential pharmacological application for compounds with similar structures, including the possibility of developing new molecular systems with desired pharmacological properties (Halyna V. Hryhoriv, D. Lega, L. A. Shemchuk, 2021).
Safety and Hazards
Properties
IUPAC Name |
2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S2/c1-9-3-6-14(10(2)7-9)22(18,19)16-11-4-5-12-13(8-11)21-15(17)20-12/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNOLNMRHMUDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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